(E)-3-chloro-4-((1-(styrylsulfonyl)piperidin-3-yl)oxy)pyridine
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Overview
Description
(E)-3-chloro-4-((1-(styrylsulfonyl)piperidin-3-yl)oxy)pyridine is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a pyridine ring substituted with a chloro group and a piperidine ring attached via an ether linkage. The compound also contains a styrylsulfonyl group, which is known for its potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-chloro-4-((1-(styrylsulfonyl)piperidin-3-yl)oxy)pyridine typically involves multi-step organic reactions. One possible route includes:
Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a Mannich reaction, followed by cyclization.
Styrylsulfonyl Group Introduction: The styrylsulfonyl group can be introduced via a sulfonylation reaction using styrene and a sulfonyl chloride.
Ether Linkage Formation: The final step involves the nucleophilic substitution of the piperidine intermediate with 3-chloro-4-hydroxypyridine under basic conditions to form the desired ether linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-chloro-4-((1-(styrylsulfonyl)piperidin-3-yl)oxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the pyridine ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (E)-3-chloro-4-((1-(styrylsulfonyl)piperidin-3-yl)oxy)pyridine would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes, receptors, or other proteins, modulating their activity. The styrylsulfonyl group may play a key role in binding to the target site, while the piperidine and pyridine rings provide structural support and additional interaction points.
Comparison with Similar Compounds
Similar Compounds
(E)-3-chloro-4-((1-(phenylsulfonyl)piperidin-3-yl)oxy)pyridine: Similar structure but with a phenyl group instead of a styryl group.
(E)-3-chloro-4-((1-(methylsulfonyl)piperidin-3-yl)oxy)pyridine: Similar structure but with a methyl group instead of a styryl group.
Uniqueness
(E)-3-chloro-4-((1-(styrylsulfonyl)piperidin-3-yl)oxy)pyridine is unique due to the presence of the styrylsulfonyl group, which may impart distinct biological activity and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
3-chloro-4-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]oxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3S/c19-17-13-20-10-8-18(17)24-16-7-4-11-21(14-16)25(22,23)12-9-15-5-2-1-3-6-15/h1-3,5-6,8-10,12-13,16H,4,7,11,14H2/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQUFHZEVXTBJF-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C=CC2=CC=CC=C2)OC3=C(C=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)S(=O)(=O)/C=C/C2=CC=CC=C2)OC3=C(C=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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